Atrial natriuretic factor (1-28) (human, porcine)

Description

Properties

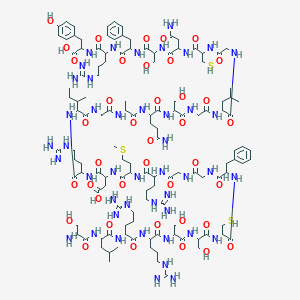

IUPAC Name |

4-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[2-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZJRXKGJRJKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H205N45O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583193 | |

| Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3082.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91917-63-4 | |

| Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Endocrine Heart: A Technical Guide to the Discovery and History of Atrial Natriuretic Factor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discovery of atrial natriuretic factor (ANF), a pivotal moment that redefined our understanding of cardiovascular physiology and opened new avenues for therapeutic intervention. We delve into the key experiments, methodologies, and the scientific progression that established the heart as an endocrine organ.

The Dawn of a New Paradigm: The Discovery of a Cardiac Hormone

Prior to the early 1980s, the heart was viewed primarily as a mechanical pump. The groundbreaking work of Adolfo J. de Bold and his colleagues in 1981 fundamentally challenged this dogma, revealing the heart's capacity for hormonal signaling.[1] Their research demonstrated that extracts from rat atria, but not ventricles, contained a substance that induced a rapid and potent increase in sodium and water excretion (natriuresis and diuresis) when injected into other rats.[2][3] This discovery of what they termed "atrial natriuretic factor" marked the inception of the field of cardiovascular endocrinology.[1][4]

The initial observations were striking. Intravenous injection of atrial extracts into anesthetized rats resulted in a more than 30-fold increase in sodium and chloride excretion, a 10-fold rise in urine volume, and a doubling of potassium excretion.[3] These dramatic effects pointed to a powerful, previously unknown physiological regulator.

The Landmark Experiment: De Bold's 1981 Bioassay

The pivotal experiment that unveiled the existence of ANF was an elegant and straightforward bioassay. The findings from this foundational study laid the groundwork for decades of research into the physiological and pathophysiological roles of this cardiac hormone.

Experimental Protocol: Rat Bioassay for Atrial Natriuretic Activity

This protocol outlines the seminal experiment conducted by de Bold and his team, which led to the discovery of ANF.

Objective: To determine if extracts from cardiac atria possess natriuretic and diuretic activity.

Animal Model: Male Sprague-Dawley rats.

Methodology:

-

Preparation of Atrial and Ventricular Extracts:

-

Hearts were excised from donor rats.

-

Atria and ventricles were dissected and processed separately.

-

The tissues were homogenized in a phosphate-buffered saline (PBS) solution.

-

The homogenates were centrifuged, and the resulting supernatant, containing the crude extract, was collected for injection.

-

-

Bioassay Procedure:

-

Recipient rats were anesthetized, commonly with pentobarbital.[5]

-

Catheters were inserted into a jugular vein for intravenous injections and into the bladder for urine collection.

-

A baseline period was established to measure basal urine flow and electrolyte excretion.

-

A bolus injection of either the atrial extract, ventricular extract (as a control), or the PBS vehicle was administered intravenously.

-

Urine was collected at timed intervals post-injection.

-

Urine volume was measured, and urine samples were analyzed for sodium, potassium, and chloride concentrations using flame photometry.

-

Blood pressure was continuously monitored via a carotid artery catheter.

-

Data Presentation: Key Quantitative Findings from Early ANF Experiments

The following table summarizes the significant quantitative results from the initial bioassay experiments that demonstrated the potent effects of atrial extracts.

| Parameter | Control (Ventricular Extract) | Atrial Extract | Fold Change |

| Urine Flow (μl/min) | ~5 | ~50 | ~10-fold increase |

| Sodium Excretion (μeq/min) | ~0.2 | ~6 | ~30-fold increase |

| Chloride Excretion (μeq/min) | ~0.3 | ~9 | ~30-fold increase |

| Potassium Excretion (μeq/min) | ~0.5 | ~1 | ~2-fold increase |

Note: The values presented are approximate based on qualitative descriptions in the initial publications and subsequent reviews. The original 1981 paper in Life Sciences should be consulted for the precise data with statistical analysis.

Mandatory Visualization: The Experimental Workflow of ANF Discovery

Caption: Experimental workflow for the discovery of Atrial Natriuretic Factor (ANF).

From Crude Extract to Purified Peptide: The Characterization of ANF

Following the initial discovery, the scientific community embarked on a race to isolate, purify, and characterize the active component within the atrial extracts. This endeavor led to the identification of ANF as a polypeptide hormone.

Purification and Sequencing

In 1983, the amino acid sequence of ANF was independently reported by several research groups, including that of Flynn and de Bold.[6] The purification process involved a multi-step approach combining various chromatography techniques.

Experimental Protocol: Purification and Sequencing of Atrial Natriuretic Factor

Objective: To isolate and determine the primary amino acid sequence of ANF from atrial tissue.

Methodology:

-

Extraction:

-

Rat atria were homogenized in an acidic solution (e.g., acetic acid) to extract peptides and prevent degradation by proteases.

-

The homogenate was centrifuged to remove cellular debris.

-

-

Purification:

-

Gel Filtration Chromatography: The crude extract was first passed through a gel filtration column (e.g., Sephadex G-75) to separate molecules based on size. The fractions with natriuretic activity were collected.

-

Ion Exchange Chromatography: Further purification was achieved using ion exchange chromatography, which separates molecules based on their net charge.

-

High-Performance Liquid Chromatography (HPLC): The final purification steps involved reverse-phase HPLC, a powerful technique that separates peptides based on their hydrophobicity.[7][8] This method yielded a highly purified peptide.

-

-

Sequencing:

-

The amino acid sequence of the purified peptide was determined using automated Edman degradation, the standard method for protein sequencing at the time.

-

This rigorous process revealed that the biologically active form of ANF is a 28-amino acid peptide, with a 17-amino acid ring formed by a disulfide bond between two cysteine residues.

Mechanism of Action: The ANF Signaling Pathway

The physiological effects of ANF are mediated through its interaction with specific receptors on the surface of target cells. The primary receptor, natriuretic peptide receptor-A (NPR-A), is a transmembrane protein with intrinsic guanylate cyclase activity.

The binding of ANF to NPR-A triggers a conformational change in the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the cell. cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various intracellular proteins, leading to the downstream physiological effects of ANF, such as vasodilation and natriuresis.

Mandatory Visualization: ANF Signaling Pathway

References

- 1. [Atrial natriuretic factor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Atrial natriuretic factor: a hormone produced by the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased bioactivity of rat atrial extracts: relation to aging and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The atrial natriuretic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Purification and sequence determination of bovine atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrial Natriuretic Peptide Signaling in Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the atrial natriuretic peptide (ANP) signaling pathway and its critical role in mediating vasodilation. This document details the molecular mechanisms, presents quantitative data on its physiological effects, and offers detailed protocols for key experimental assays. Furthermore, it includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of the subject matter.

Core Signaling Pathway

Atrial natriuretic peptide (ANP) is a cardiac hormone that plays a pivotal role in cardiovascular homeostasis, primarily through its vasodilatory and natriuretic effects.[1] The signaling cascade is initiated when ANP, released from atrial myocytes in response to atrial distension, binds to its specific receptor, Natriuretic Peptide Receptor-A (NPR-A), on the surface of vascular smooth muscle cells (VSMCs).[2][3]

NPR-A is a transmembrane receptor with intrinsic guanylyl cyclase activity.[2][4] Upon ANP binding, NPR-A undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in this pathway.[2][4][5]

The accumulation of intracellular cGMP activates cGMP-dependent protein kinase G (PKG).[5][6] PKG, a serine/threonine kinase, then phosphorylates several downstream targets within the VSMC, ultimately leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. These events collectively result in smooth muscle relaxation and vasodilation.[2][6][7]

Quantitative Data

The vasodilatory effects of ANP and the downstream signaling events have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: ANP-Induced Vasodilation in Arterial Tissues

| Vascular Bed | Agonist | Pre-constrictor | EC50 (nmol/L) | Reference |

| Human Internal Mammary Artery | ANP | Endothelin-1 | 1.8 | [8] |

| Human Internal Mammary Artery | ANP | Phenylephrine | 19 | [8] |

| Rat Aorta | ANP (101-126) | Phenylephrine (3 x 10⁻⁸ M) | Lower than Mesenteric Artery | [9] |

| Rat Mesenteric Artery | ANP (101-126) | Phenylephrine (10⁻⁶ M) | Higher than Aorta | [9] |

Table 2: ANP-Mediated Effects on Vascular Smooth Muscle Cells (VSMCs)

| Cell Type | Treatment | Effect | Magnitude of Effect | Reference |

| Rat Aortic VSMCs | ANP (100 nM) + IBMX (0.5 mM) for 15 min | Decrease in cGMP accumulation with PMA (100 nM) | 34.7% decrease | |

| Rat Aortic VSMCs | ANP (100 nM) + IBMX (0.5 mM) after 24h PMA pre-treatment | Enhancement of cGMP accumulation | 69.6% enhancement | |

| Rat Aortic Smooth Muscle (RASM) cells | ANP (10⁻⁷ M) | Suppression of basal ³H-uridine incorporation | 50% suppression | |

| Rat Aortic Smooth Muscle (RASM) cells | ANP (10⁻⁶ M) | Suppression of basal ³H-leucine incorporation | 30% suppression | |

| Rat Aortic Smooth Muscle (RASM) cells | ANP (10⁻⁷ M) | Suppression of Angiotensin II-induced RNA and protein synthesis | 30-40% suppression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ANP signaling pathway in vasodilation.

Isolated Aortic Ring Vasoreactivity Assay

This ex vivo method assesses the direct effect of vasoactive substances on vascular tone.

Materials:

-

Thoracic aorta from a model organism (e.g., rat, mouse)

-

Krebs-Henseleit or similar physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂

-

Myograph system with force transducer and data acquisition software

-

Dissection microscope and tools

-

ANP and other pharmacological agents (e.g., phenylephrine for pre-constriction)

Procedure:

-

Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Immediately place it in ice-cold PSS.

-

Ring Preparation: Under a dissection microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm rings.

-

Mounting: Mount the aortic rings in the myograph chambers filled with PSS maintained at 37°C and continuously gassed.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta). Replace the PSS every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). After washing, assess endothelium integrity by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM).

-

Pre-constriction: After a washout period, pre-constrict the rings with a submaximal concentration of a vasoconstrictor like phenylephrine to achieve a stable contraction plateau.

-

ANP Administration: Construct a cumulative concentration-response curve by adding increasing concentrations of ANP to the bath at regular intervals.

-

Data Analysis: Record the changes in tension. Express the relaxation response as a percentage of the pre-constriction tension. Calculate the EC50 value from the concentration-response curve.

cGMP Enzyme Immunoassay (EIA)

This assay quantifies the intracellular concentration of cGMP in response to ANP stimulation.

Materials:

-

Cultured vascular smooth muscle cells or vascular tissue homogenates

-

ANP and other experimental agents

-

Commercial cGMP EIA kit (follow manufacturer's instructions)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cultured Cells: Seed VSMCs in culture plates. At confluency, replace the medium with serum-free medium for a period of starvation. Treat cells with ANP at various concentrations and time points.

-

Tissue Homogenates: Isolate vascular tissue and snap-freeze in liquid nitrogen. Homogenize the tissue in lysis buffer.

-

-

Cell Lysis/Extraction: Terminate the experiment by adding ice-cold lysis buffer to the cells or tissue homogenate to inhibit phosphodiesterase activity and extract cGMP.

-

Centrifugation: Centrifuge the lysates to pellet cell debris.

-

Assay Procedure (General Steps for a Competitive EIA):

-

Add standards and samples to the wells of a microplate pre-coated with an antibody.

-

Add a fixed amount of enzyme-conjugated cGMP to each well.

-

Incubate to allow competitive binding of sample/standard cGMP and enzyme-conjugated cGMP to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that is converted by the enzyme to a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. Normalize the cGMP concentration to the protein content of the sample.

Protein Kinase G (PKG) Activity Assay

This assay measures the enzymatic activity of PKG in response to ANP-induced cGMP elevation.

Materials:

-

Vascular tissue homogenates or cell lysates

-

PKG assay buffer

-

[γ-³²P]ATP

-

Specific PKG substrate peptide

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid for washing

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates from control and ANP-treated samples as described for the cGMP EIA.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the specific PKG substrate peptide, and the sample lysate.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the PKG activity as the amount of ³²P incorporated into the substrate per unit of time and protein concentration.

References

- 1. VasoTracker, a Low-Cost and Open Source Pressure Myograph System for Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. arborassays.com [arborassays.com]

- 6. Relaxant effect of human brain natriuretic peptide on human artery and vein tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasorelaxant effects of and receptors for atrial natriuretic peptides in the mesenteric artery and aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Down-regulation of protein kinase C potentiates atrial natriuretic peptide-stimulated cGMP accumulation in vascular smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atrial natriuretic polypeptide inhibits hypertrophy of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Gene Expression and Regulation of Human Atrial Natriuretic Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrial Natriuretic Peptide (ANP), a cardiac hormone encoded by the NPPA gene, is a cornerstone of cardiovascular homeostasis, regulating blood pressure, natriuresis, and diuresis.[1] Its expression is meticulously controlled at the transcriptional and epigenetic levels, primarily within atrial cardiomyocytes.[1][2] Dysregulation of ANP expression is implicated in various cardiovascular pathologies, including hypertension and heart failure, making the NPPA gene and its regulatory network a critical area of study for therapeutic development.[1][3] This document provides an in-depth examination of the molecular mechanisms governing human ANP gene expression, details common experimental protocols for its study, and presents quantitative data and pathway visualizations to serve as a comprehensive resource for the scientific community.

Gene Structure and Basal Expression

The human NPPA gene is located on the short arm of chromosome 1 (1p36.22) in a cluster with the gene for B-type natriuretic peptide (NPPB).[3][4] The NPPA gene consists of three exons and two introns.[2][3] Exon 1 encodes the signal peptide and the N-terminus of the prohormone, while Exon 2 encodes for the majority of the biologically active peptides, including the mature 28-amino acid ANP.[3]

Under normal physiological conditions, NPPA is highly expressed in the atria of the heart, with significantly lower expression levels in the ventricles.[1] However, during fetal development and in response to pathological stimuli such as cardiac hypertrophy and heart failure, ventricular NPPA expression is reactivated.[5][6][7] Low levels of ANP expression have also been detected in extra-cardiac tissues, including the lungs, brain, kidneys, and adrenal glands, suggesting potential paracrine or autocrine functions.[1][8]

Transcriptional Regulation

The transcriptional control of the NPPA gene is complex, involving a host of transcription factors that bind to specific cis-regulatory elements within its promoter and distal enhancers. These factors integrate signals from various pathways, including mechanical stretch, hormonal stimuli, and pathological stress.

Key Transcription Factors and Cis-Elements

Several transcription factors are pivotal for NPPA expression. The proximal promoter contains binding sites for numerous factors that act in concert to drive cardiac-specific and stimulus-responsive transcription.[7]

-

GATA4: A zinc-finger transcription factor essential for cardiac development, GATA4 is a potent activator of the NPPA promoter.[9][10] Its activity is enhanced in response to hypertrophic stimuli.[9] Overexpression of GATA4 alone can induce cardiac hypertrophy and upregulate ANP expression.[9]

-

NKX2-5: A homeodomain transcription factor and one of the earliest markers of cardiac progenitors, NKX2-5 is a major transactivator of the NPPA gene during development.[11][12][13] It binds to several sites in the gene's regulatory regions and can synergize with other factors like GATA4 and Tbx5 to activate transcription.[14][15]

-

AP-1 (Activator Protein-1): The AP-1 complex, typically a dimer of Jun and Fos family proteins, plays a dual role. Cotransfection of c-jun with an NPPA promoter-reporter construct leads to a dramatic increase in promoter activity, mediated through an AP-1 binding site around -235 bp upstream of the transcription start site.[16] Conversely, c-fos has been shown to inhibit NPPA gene expression.[16]

-

Serum Response Factor (SRF): SRF binds to two serum response elements (SREs) within the proximal NPPA promoter and interacts with co-factors like GATA4 and NKX2-5 to regulate gene activity.[7]

-

NRSF/REST: The Neuron-Restrictive Silencer Factor (also known as Repressor Element-1 Silencing Transcription Factor) acts as a key transcriptional repressor of NPPA.[5] It is involved in silencing fetal cardiac genes in the adult heart, and its displacement from the promoter is a feature of pathological cardiac remodeling.[5]

Signaling Pathways

The activity of the aforementioned transcription factors is modulated by upstream signaling cascades initiated by physiological and pathological cues.

-

Mechanical Stretch: Atrial wall distension is the most potent stimulus for both ANP expression and release.[1][17] This process involves signaling molecules such as integrins, p38 Mitogen-Activated Protein Kinase (MAPK), and focal adhesion kinase.[1]

-

Hormonal and Vasoactive Agents: A variety of agents, including glucocorticoids, thyroid hormone, mineralocorticoids, and vasoconstrictors, enhance NPPA gene expression.[3][17] These stimuli often converge on pathways like the protein kinase C (PKC) and cyclic AMP (cAMP) pathways, which can modulate transcription factor activity.[17]

-

Hypoxia: In ischemic conditions, hypoxia can induce ANP expression. This is mediated by Hypoxia-Inducible Factor-1 (HIF-1), which can directly and indirectly enhance the activity of the NPPA promoter.[18]

Epigenetic Regulation

Epigenetic modifications provide a crucial layer of control over NPPA expression, influencing chromatin accessibility and the recruitment of the transcriptional machinery.

-

Histone Modifications: The epigenetic state of the NPPA locus changes during cardiac disease. Pathological conditions are associated with increased histone acetylation (e.g., via p300 histone acetyltransferase) and specific histone methylation marks (e.g., H3K4me3) that lead to a more open chromatin structure and increased gene expression.[19][20] Conversely, histone deacetylase (HDAC) activity is associated with reduced NPPA promoter activity.[19]

-

DNA Methylation: The methylation status of CpG islands in the NPPA promoter is inversely correlated with gene expression. Hypomethylation of the promoter has been linked to higher serum proANP levels and an increased risk of future cardiovascular disease.[21][22]

-

Non-coding RNAs: A natural antisense transcript, NPPA-AS1 , has been identified as a negative regulator of ANP expression.[23][24] NPPA-AS1 facilitates the binding of the repressor protein REST to the NPPA promoter, thereby inhibiting transcription.[23][24] Inhibition of NPPA-AS1 in vitro and in vivo leads to increased myocardial ANP expression and lower blood pressure, highlighting it as a potential therapeutic target.[24]

Data Presentation

Table 1: Key Transcriptional Regulators of the Human NPPA Gene

| Transcription Factor | Binding Site/Region | Role | Key References |

| GATA4 | GATA elements in promoter | Activator | [9][10][25] |

| NKX2-5 | NKEs in promoter & distal elements | Activator | [11][14][15] |

| AP-1 (c-Jun) | TPA response element (~ -235 bp) | Activator | [16] |

| AP-1 (c-Fos) | TPA response element (~ -235 bp) | Repressor | [16] |

| SRF | Serum Response Elements (SREs) | Activator | [7] |

| NRSF/REST | Repressor Element-1 (RE1) | Repressor | [5][23] |

| HIF-1 | HIF-1 binding sequence | Activator | [18] |

| Sp1 | GC-rich regions | Activator | [9] |

| Tbx2/Tbx5 | T-box binding element (TBE) | Repressor/Activator | [15] |

Table 2: Factors Modulating NPPA Gene Expression

| Stimulus / Factor | Condition | Effect on NPPA mRNA Expression | Key References |

| Mechanical Stretch | Atrial distension / Volume overload | Potent Induction | [1][3][17] |

| Hypoxia | Ischemia / CoCl₂ treatment | Induction | [18] |

| Phenylephrine | In vitro cardiomyocyte hypertrophy | Upregulation | [9] |

| Glucocorticoids | Hormonal stimulation | Enhancement | [3] |

| Thyroid Hormone | Hormonal stimulation | Enhancement | [3] |

| LPS | Macrophage stimulation | Up to 6-fold increase | [26] |

| siRNA vs. NPPA-AS1 | In vitro knockdown in human iPS-CMs | Reciprocal increase in NPPA | [23] |

| Cardiac Amyloidosis | Human ventricular biopsies | Augmented expression vs. normal | [27] |

| Diabetes (db/db mice) | Diabetic cardiomyopathy model | ~40% reduction in ANP mRNA | [25] |

Mandatory Visualizations

Caption: Core signaling pathways translating external stimuli into transcriptional activation of the NPPA gene.

Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Caption: Key activators and repressors influencing NPPA gene expression.

Experimental Protocols

Protocol: Reporter Gene Assay for NPPA Promoter Activity

Principle: This assay quantifies the ability of transcription factors or signaling pathways to activate the NPPA gene promoter. A plasmid is constructed where the NPPA promoter sequence is cloned upstream of a reporter gene (e.g., Luciferase or Chloramphenicol Acetyltransferase, CAT). This construct is transfected into a relevant cell line (e.g., neonatal rat ventricular myocytes). The activity of the reporter enzyme is then measured as a proxy for promoter activity.

Methodology:

-

Plasmid Construction:

-

Amplify the desired region of the human NPPA promoter (e.g., -700 bp to +50 bp relative to the transcription start site) using PCR.

-

Clone the PCR product into a promoterless reporter vector (e.g., pGL3-Basic for luciferase).

-

Prepare expression vectors for transcription factors of interest (e.g., pcDNA3-GATA4).

-

-

Cell Culture and Transfection:

-

Culture neonatal rat ventricular myocytes or H9c2 cells in appropriate growth medium.

-

Co-transfect cells with the NPPA-reporter plasmid, a transcription factor expression plasmid (or vehicle control), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a lipid-based transfection reagent.

-

-

Stimulation and Lysis:

-

24 hours post-transfection, cells may be treated with stimuli (e.g., phenylephrine, 100 µM) or vehicle for a defined period (e.g., 24-48 hours).

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

-

Reporter Assay:

-

Measure the activity of the primary reporter (Firefly Luciferase) and the normalization reporter (Renilla Luciferase) using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each sample.

-

Express the data as fold-change relative to the control condition.

-

Protocol: Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

Principle: ChIP is used to determine if a specific protein (e.g., a transcription factor) is associated with a specific genomic region (e.g., the NPPA promoter) in vivo.[28] Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified.[28][29]

Methodology:

-

Cross-linking:

-

Treat cultured cardiomyocytes (approx. 1x10⁷ cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 0.125 M glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Sonicate the chromatin to shear DNA into fragments of 200-1000 bp. Centrifuge to remove debris.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the chromatin (input control) separately.

-

Incubate the remaining chromatin overnight at 4°C with an antibody specific to the target transcription factor (e.g., anti-GATA4) or a negative control (e.g., normal IgG).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Perform quantitative real-time PCR (qPCR) on the immunoprecipitated DNA and the input DNA.

-

Use primers designed to amplify specific regions of the NPPA promoter.

-

Calculate the amount of immunoprecipitated DNA as a percentage of the total input chromatin.

-

Protocol: Quantitative RT-PCR (RT-qPCR) for NPPA mRNA Expression

Principle: This technique is used to measure the abundance of NPPA mRNA transcripts in a biological sample. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which then serves as a template for qPCR. The amount of amplified product is measured in real-time using a fluorescent dye, allowing for quantification of the initial mRNA levels.[30]

Methodology:

-

RNA Extraction:

-

Extract total RNA from heart tissue or cultured cells using a TRIzol-based method or a commercial RNA purification kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

DNase Treatment:

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for human NPPA, and a SYBR Green or TaqMan-based qPCR master mix.

-

Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reactions on a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for NPPA and the housekeeping gene in each sample.

-

Calculate the relative expression of NPPA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.

-

References

- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 3. Atrial natriuretic peptide prohormone gene expression: hormones and diseases that upregulate its expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of expression of atrial and brain natriuretic peptide, biomarkers for heart development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Transcription of brain natriuretic peptide and atrial natriuretic peptide genes in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GATA4 regulates ANF expression synergistically with Sp1 in a cardiac hypertrophy model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Differential role of Nkx2-5 in activation of the atrial natriuretic factor gene in the developing versus failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NKX2-5 NK2 homeobox 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Differential Role of Nkx2-5 in Activation of the Atrial Natriuretic Factor Gene in the Developing versus Failing Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cooperative action of Tbx2 and Nkx2.5 inhibits ANF expression in the atrioventricular canal: implications for cardiac chamber formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of the human atrial natriuretic peptide gene in atrial cardiocytes by the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Release and regulation of atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hypoxic activation of the atrial natriuretic peptide gene promoter through direct and indirect actions of hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Epigenetic control of natriuretic peptides: implications for health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NPPA natriuretic peptide A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. Serum Atrial Natriuretic Peptide, NPPA Promoter Methylation, and Cardiovascular Disease: A 10-year Follow-Up Study in Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antisense regulation of atrial natriuretic peptide expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. JCI Insight - Antisense regulation of atrial natriuretic peptide expression [insight.jci.org]

- 25. Downregulation in GATA4 and Downstream Structural and Contractile Genes in the db/db Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gene expression and secretion of atrial natriuretic peptide by murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Expression of atrial and brain natriuretic peptides and their genes in hearts of patients with cardiac amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Current State of Chromatin Immunoprecipitation (ChIP) from FFPE Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. A rapid procedure for the quantitation of natriuretic peptide RNAs by competitive RT-PCR in congenital heart defects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding of Atrial Natriuretic Peptide (1-28) to Natriuretic Peptide Receptor A (NPR-A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interaction between the Atrial Natriuretic Peptide (ANP (1-28)) and its primary receptor, Natriuretic Peptide Receptor A (NPR-A). Understanding the quantitative aspects of this binding and the associated signaling pathways is paramount for research in cardiovascular homeostasis and the development of novel therapeutics. This document details the binding affinity, experimental protocols for its measurement, and the downstream signaling cascade initiated by this pivotal molecular event.

Quantitative Binding Data

The affinity of ANP (1-28) for NPR-A has been quantified across various cell types and experimental conditions, primarily through radioligand binding assays. The dissociation constant (Kd) is a key parameter representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

| Cell Type | Receptor Source | Radioligand | Dissociation Constant (Kd) | Reference |

| Rat Thoracic Aortic Smooth Muscle (RTASM) cells | Plasma Membranes | ¹²⁵I-ANP | 1-100 pM | |

| MA-10 Leydig tumor cells | Plasma Membranes | ¹²⁵I-ANP | 100-1000 pM (1 nM) | |

| Madin-Darby Canine Kidney (MDCK) cells | Plasma Membranes | ¹²⁵I-ANP | 10-100 pM | |

| N4TG1 Neuroblastoma cells | Plasma Membranes | ¹²⁵I-ANP | 1-100 pM | |

| Endothelial cells | Plasma Membranes | ¹²⁵I-ANP | 10-100 pM | |

| Granulosa cells | Plasma Membranes | ¹²⁵I-ANP | 10-100 pM | |

| Adrenal Glomerulosa cells | Plasma Membranes | ¹²⁵I-ANP | 1-100 pM | |

| Primary Leydig cells | Plasma Membranes | ¹²⁵I-ANP | 10-100 pM | |

| Cultured Mesenchymal Nonmyocardial Cells (Rat Heart) | Whole Cells | ¹²⁵I-rANP | 0.2 - 0.3 nM | |

| Pig Ovarian Follicles (Granulosa Layer) | Tissue Sections | ¹²⁵I-ANP(1-28) | 2.64 - 2.95 nM | |

| Pig Ovarian Follicles (Theca Externa Layer) | Tissue Sections | ¹²⁵I-ANP(1-28) | 1.87 - 2.61 nM |

NPR-A is a high-affinity receptor for ANP, with Kd values typically in the picomolar to low nanomolar range.

Signaling Pathway

The binding of ANP to NPR-A initiates a crucial signaling cascade that mediates the physiological effects of ANP. NPR-A is a transmembrane receptor with intrinsic guanylyl cyclase activity. Upon ANP binding, the receptor undergoes a conformational change, leading to its dimerization and the activation of its intracellular guanylyl cyclase domain. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to physiological responses such as vasodilation, natriuresis, and diuresis.

Experimental Protocols

Radioligand Binding Assay

This is a classic and widely used method to quantify the binding of a radiolabeled ligand to its receptor.

-

Preparation of NPR-A Source:

-

Cell Culture: Culture cells endogenously expressing or transfected with NPR-A (e.g., HEK293-NPR-A, vascular smooth muscle cells) to near confluence.

-

Membrane Preparation: Harvest cells, wash with ice-cold phosphate-buffered saline (PBS), and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM PMSF, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C). Resuspend the membrane pellet in a binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

-

Radioligand:

-

Use ¹²⁵I-labeled ANP (1-28) with high specific activity.

-

-

Binding Assay:

-

Saturation Binding: To determine Kd and Bmax (maximum number of binding sites), incubate a fixed amount of membrane protein (e.g., 20-50 µg) with increasing concentrations of ¹²⁵I-ANP in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4) in a final volume of 200-250 µL.

-

Competition Binding: To determine the affinity of unlabeled ligands, incubate a fixed amount of membrane protein with a fixed concentration of ¹²⁵I-ANP (typically at or below the Kd) and increasing concentrations of unlabeled ANP (1-28) or other competing ligands.

-

Non-specific Binding: Determine non-specific binding in a parallel set of tubes containing a high concentration of unlabeled ANP (e.g., 1 µM) to saturate all specific binding sites.

-

Incubation: Incubate the reaction mixtures at a specific temperature and duration to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression (e.g., one-site binding model) with software like GraphPad Prism to determine the Kd and Bmax.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.

-

Immobilization of NPR-A (Ligand):

-

Sensor Chip: Use a sensor chip suitable for protein immobilization, such as a CM5 chip (carboxymethylated dextran surface).

-

Activation: Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilization: Inject a solution of purified, soluble NPR-A extracellular domain over the activated surface. The primary amine groups on the NPR-A will form covalent amide bonds with the activated surface. The immobilization level should be optimized to avoid mass transport limitations.

-

Deactivation: Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

A reference flow cell should be prepared in parallel, either by deactivating it directly after activation or by immobilizing a non-relevant protein, to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Analyte Preparation: Prepare a series of concentrations of ANP (1-28) in a suitable running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

-

Injection: Inject the different concentrations of ANP over the NPR-A and reference flow cells at a constant flow rate.

-

Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase occurs during the injection of ANP, and the dissociation phase begins when the injection is switched back to running buffer.

-

-

Regeneration:

-

After each binding cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl pH 2.5, or a high salt concentration buffer) to remove the bound ANP from the NPR-A surface without denaturing the immobilized receptor. The regeneration conditions must be optimized for the specific interaction.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

-

Fit the sensorgrams for the different ANP concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

-

Conclusion

The interaction between ANP (1-28) and NPR-A is a well-characterized, high-affinity binding event that triggers a cGMP-mediated signaling pathway with profound physiological consequences. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the roles of this system in health and disease and to design novel therapeutic interventions targeting the ANP/NPR-A axis.

The Physiological Role of Atrial Natriuretic Peptide in Blood Pressure Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrial Natriuretic Peptide (ANP) is a potent cardiac hormone that plays a pivotal role in the regulation of blood pressure and volume homeostasis. Secreted by atrial myocytes in response to atrial stretch, ANP exerts its effects through a complex signaling cascade, primarily targeting the kidneys, vasculature, and the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of the physiological actions of ANP, detailing its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular research and drug development.

ANP Synthesis and Release

ANP is synthesized as a 151-amino acid preprohormone, which is processed to a 126-amino acid prohormone (proANP) and stored in granules within atrial myocytes. The primary stimulus for ANP release is atrial wall stretch, which occurs in response to increased intravascular volume.[1][2] Other stimuli include sympathetic stimulation, angiotensin II, and endothelin.[1] Upon stimulation, proANP is cleaved by the serine protease corin into the biologically active 28-amino acid C-terminal fragment (ANP) and an N-terminal fragment.[3]

The ANP Signaling Pathway

ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[4] Ligand binding induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[3][4] cGMP, in turn, activates cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets to mediate the cellular responses to ANP.[5]

Figure 1: ANP Signaling Pathway.

Physiological Effects of ANP on Blood Pressure Regulation

ANP lowers blood pressure through a multi-faceted mechanism involving actions on the kidneys, blood vessels, and the hormonal systems that regulate blood volume and vascular tone.

Renal Effects: Natriuresis and Diuresis

ANP is a potent natriuretic and diuretic agent, increasing the excretion of sodium and water by the kidneys.[6] This is achieved through several mechanisms:

-

Increased Glomerular Filtration Rate (GFR): ANP dilates the afferent arterioles and constricts the efferent arterioles of the glomerulus, leading to an increase in glomerular hydrostatic pressure and GFR.[3][4]

-

Inhibition of Sodium Reabsorption: ANP inhibits sodium reabsorption in the renal tubules, particularly in the collecting ducts.[7] This is mediated by the inhibition of epithelial sodium channels (ENaC) and Na+/K+-ATPase activity.

-

Inhibition of Renin Secretion: ANP directly inhibits the release of renin from the juxtaglomerular cells of the kidney, thereby suppressing the renin-angiotensin-aldosterone system.[3]

Vascular Effects: Vasodilation

ANP induces vasodilation of both arteries and veins, leading to a reduction in total peripheral resistance and central venous pressure.[8] This effect is mediated by the cGMP-dependent relaxation of vascular smooth muscle cells. ANP-induced vasodilation is particularly important in counteracting the vasoconstrictor effects of angiotensin II and norepinephrine.

Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS)

ANP acts as a physiological antagonist to the RAAS.[3] As mentioned, it inhibits renin secretion, which leads to reduced production of angiotensin II, a potent vasoconstrictor. Furthermore, ANP directly inhibits the synthesis and secretion of aldosterone from the adrenal cortex.[1] Aldosterone promotes sodium and water retention, so its inhibition by ANP contributes to the natriuretic and diuretic effects of the peptide.

Figure 2: ANP's Multifactorial Role in Blood Pressure Reduction.

Quantitative Data on ANP's Physiological Effects

The following tables summarize quantitative data from human and animal studies on the effects of ANP.

Table 1: Effects of ANP Infusion in Humans

| Parameter | ANP Infusion Dose | % Change from Control/Baseline | Reference |

| Urinary Sodium Excretion | 10 pmol/min/kg | +207% | [9] |

| Urinary Volume | 10 pmol/min/kg | +71% | [9] |

| Plasma Aldosterone | 2 pmol/kg/min | -50% | [1] |

| Plasma Renin | 2 pmol/kg/min | -50% | [1] |

| Forearm Blood Flow | 10 pmol/dl/min | +133% | [10] |

Table 2: Plasma ANP Concentrations in Health and Disease

| Condition | Mean Plasma ANP Concentration (pg/mL) | Reference |

| Healthy Subjects | 19.3 ± 1.0 | [11] |

| Healthy Subjects | 26.0 ± 15.5 | [12] |

| Congestive Heart Failure | >3 times higher than controls | [13] |

| Essential Hypertension | Higher than normal | [11] |

Key Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological role of ANP.

Measurement of Plasma ANP: Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled ANP (125I-ANP) competes with the unlabeled ANP in the sample for a limited number of binding sites on a specific anti-ANP antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled ANP in the sample.[11][12][14]

Detailed Protocol:

-

Sample Collection and Preparation:

-

Collect blood in chilled EDTA tubes containing aprotinin to prevent proteolytic degradation of ANP.

-

Centrifuge at 4°C to separate plasma.

-

Plasma can be stored at -20°C or lower.

-

For increased sensitivity and to remove interfering substances, plasma samples are often extracted using C18 cartridges.[12]

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of unlabeled ANP.

-

In polystyrene tubes, add the standard or unknown plasma sample, a fixed amount of anti-ANP antiserum, and assay buffer.

-

Incubate for 24-96 hours at 4°C to allow for competitive binding.[14]

-

Add a fixed amount of 125I-ANP tracer to all tubes and incubate for another 16-24 hours at 4°C.[6]

-

Separate the antibody-bound ANP from the free ANP. This is often achieved by adding a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the antibody-antigen complexes.[6]

-

Centrifuge the tubes to pellet the precipitate.

-

Aspirate the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound 125I-ANP as a function of the unlabeled ANP concentration.

-

Determine the concentration of ANP in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Assessment of Vasodilation: Venous Occlusion Plethysmography

Principle: This non-invasive technique measures changes in forearm volume to determine blood flow. By temporarily occluding venous outflow from the forearm while arterial inflow continues, the rate of increase in forearm volume is proportional to the arterial blood flow.[15][16][17]

Detailed Protocol:

-

Subject Preparation:

-

The subject lies supine with the forearm supported above the level of the heart.

-

A strain gauge is placed around the widest part of the forearm to measure changes in circumference.

-

A blood pressure cuff is placed on the upper arm to occlude venous return.

-

A second cuff is placed on the wrist and inflated to suprasystolic pressure to exclude hand circulation from the measurement.

-

-

Measurement Procedure:

-

For baseline measurements, the upper arm cuff is inflated to 40-50 mmHg for 7-15 seconds in every 15-20 second cycle.

-

The strain gauge records the increase in forearm circumference during venous occlusion.

-

To assess the effect of ANP, the peptide is infused at varying doses into the brachial artery of the experimental arm.

-

Forearm blood flow measurements are repeated at each dose.

-

-

Data Analysis:

-

The rate of change in forearm volume is calculated from the change in circumference recorded by the strain gauge.

-

Forearm blood flow is typically expressed as ml/100ml of tissue/min.

-

A dose-response curve is generated by plotting forearm blood flow against the ANP infusion rate.

-

In Vivo Studies in Animal Models

Principle: Genetically modified mice, such as ANP knockout and transgenic mice, are invaluable tools for studying the chronic effects of ANP on blood pressure. Blood pressure can be continuously monitored in conscious, freely moving animals using radiotelemetry.[18][19]

Experimental Workflow:

-

Animal Model Selection:

-

ANP knockout mice (lacking the gene for ANP) are used to study the effects of ANP deficiency.

-

Transgenic mice overexpressing ANP are used to investigate the consequences of chronically elevated ANP levels.

-

Wild-type littermates serve as controls.

-

-

Telemetry Probe Implantation:

-

Mice are anesthetized.

-

A telemetry transmitter is implanted in the peritoneal cavity or subcutaneously.

-

The pressure-sensing catheter of the transmitter is inserted into the carotid or femoral artery and advanced to the aorta.

-

The incision is closed, and the animal is allowed to recover for 5-7 days.

-

-

Blood Pressure Monitoring:

-

The animal is housed in a cage placed on a receiver that wirelessly collects data from the implanted transmitter.

-

Systolic, diastolic, and mean arterial pressure, as well as heart rate and activity, are continuously recorded.

-

Baseline blood pressure is recorded for a set period.

-

The effect of interventions, such as a high-salt diet or drug administration, on blood pressure can then be assessed.

-

-

Data Analysis:

-

The collected data is analyzed to compare blood pressure and heart rate between different experimental groups (e.g., knockout vs. wild-type) and under different conditions.

-

Figure 3: Experimental Workflow for In Vivo ANP Studies in Mice.

Conclusion

Atrial Natriuretic Peptide is a critical regulator of blood pressure and fluid balance. Its coordinated actions on the kidneys, vasculature, and the renin-angiotensin-aldosterone system make it a key player in cardiovascular homeostasis. A thorough understanding of its physiological role and the experimental methods used to study it is essential for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension and heart failure. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and detailing the practical methodologies for its investigation.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ANP and BNP Exert Anti-Inflammatory Action via NPR-1/cGMP Axis by Interfering with Canonical, Non-Canonical, and Alternative Routes of Inflammasome Activation in Human THP1 Cells [mdpi.com]

- 5. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sceti.co.jp [sceti.co.jp]

- 7. sceti.co.jp [sceti.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Radioimmunoassay for atrial natriuretic peptide: method and results in normal subjects and patients with various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. Telemetric monitoring of blood pressure in freely moving mice: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Production of Atrial Natriuretic Factor in the Heart

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous production of Atrial Natriuretic Factor (ANF), also known as Atrial Natriuretic Peptide (ANP), within the heart. It details the molecular mechanisms of its synthesis, secretion, and signaling, along with established experimental protocols for its study and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular research and drug development.

Introduction to Atrial Natriuretic Factor

Atrial Natriuretic Factor is a peptide hormone primarily synthesized and secreted by cardiac myocytes in the atria of the heart. It plays a crucial role in maintaining cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance. ANF exerts its effects through a variety of mechanisms, including natriuresis, diuresis, and vasodilation. Its production and release are tightly regulated by various physiological and pathophysiological stimuli, making it a key biomarker and a potential therapeutic target in cardiovascular diseases such as heart failure and hypertension.

Synthesis and Secretion of Atrial Natriuretic Factor

The production of ANF is a multi-step process that begins with the transcription of the NPPA gene and culminates in the secretion of the mature peptide.

Genetic Basis and Transcription

The synthesis of ANF is initiated from the NPPA gene located on the short arm of chromosome 1.[1] This gene comprises three exons and two introns.[2] Transcription of the NPPA gene is predominantly active in atrial myocytes.[3] However, under certain pathological conditions like cardiac hypertrophy, its expression can be reactivated in the ventricles.[4] The expression of the NPPA gene is regulated by several transcription factors, including GATA-4, NF-AT-3, and TBX5, which are crucial for cardiac gene expression.[3]

Post-Translational Processing and Storage

The mRNA transcript of the NPPA gene is translated into a 151-amino acid precursor protein known as preproANP.[1] This precursor undergoes several post-translational modifications:

-

Signal Peptide Cleavage: In the endoplasmic reticulum, a 25-amino acid signal peptide is cleaved from preproANP to form proANP, a 126-amino acid polypeptide.[1]

-

Storage: ProANP is the primary storage form of ANF and is stored in specific secretory granules within the atrial myocytes.[1]

-

Final Cleavage and Secretion: Upon stimulation, proANP is cleaved by the serine protease corin, a transmembrane enzyme, to release the biologically active 28-amino acid C-terminal mature ANF and an N-terminal fragment.[2]

Regulation of ANF Secretion

The release of ANF from atrial myocytes is triggered by several stimuli, the most potent being mechanical stretch of the atrial walls due to increased blood volume.[3][5] Other significant stimuli include:

-

Neurohumoral factors: Angiotensin II, endothelin, and sympathetic stimulation (mediated by beta-adrenoceptors) can all promote ANF secretion.[5]

-

Hypernatremia: Increased sodium concentration can also lead to ANF release, although it is not the direct stimulus.[1]

Signaling Pathway of Atrial Natriuretic Factor

ANF exerts its physiological effects by binding to specific receptors on the surface of target cells, primarily the natriuretic peptide receptor-A (NPR-A).[5]

-

Receptor Binding: Circulating ANF binds to NPR-A, which is a transmembrane receptor with intrinsic guanylyl cyclase activity.[5][6]

-

Second Messenger Production: This binding activates the guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7]

-

Downstream Effects: The increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to the physiological effects of ANF, such as vasodilation and natriuresis.[7]

ANF signaling is terminated by two main mechanisms: receptor-mediated clearance via the natriuretic peptide receptor-C (NPR-C) and enzymatic degradation by neutral endopeptidase (neprilysin).[5]

References

- 1. arborassays.com [arborassays.com]

- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nacalai.com [nacalai.com]

- 4. Atrial natriuretic peptide in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sceti.co.jp [sceti.co.jp]

- 6. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]

- 7. Atrial natriuretic peptide in relation to physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

The Processing of Pro-Atrial Natriuretic Peptide (pro-ANP) to the Active 28-Amino Acid Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental methodologies related to the conversion of pro-atrial natriuretic peptide (pro-ANP) into its biologically active 28-amino acid form, ANP. This process is a critical step in the regulation of cardiovascular homeostasis, making it a key area of interest for research and therapeutic development.

Introduction to Pro-ANP and its Physiological Significance

Atrial natriuretic peptide (ANP) is a potent cardiac hormone that plays a central role in regulating blood pressure, blood volume, and electrolyte balance.[1][2] It is synthesized primarily by atrial myocytes as a 126-amino acid precursor, pro-ANP, which is the main storage form of the hormone within intracellular granules.[1][3] Upon physiological stimuli, such as atrial wall stretch due to increased blood volume, pro-ANP is secreted and rapidly processed to yield the biologically active 28-amino acid C-terminal mature ANP.[1][4]

The Key Enzyme in Pro-ANP Processing: Corin

The primary enzyme responsible for the conversion of pro-ANP to active ANP is corin , a type II transmembrane serine protease.[5][6][7] Corin is highly expressed on the surface of cardiomyocytes, ensuring the efficient processing of pro-ANP upon its secretion.[3][8][9] The catalytic activity of corin is highly specific for the cleavage site within pro-ANP, which is between Arginine-98 and Serine-99.[5][10]

While another protease, furin, is involved in the processing of other natriuretic peptides like pro-BNP and pro-CNP, its role in the direct cleavage of pro-ANP is not well-established.[11][12]

The Biosynthetic and Processing Pathway of ANP

The journey from gene to active hormone involves several key steps, as illustrated in the workflow below.

Quantitative Data on Pro-ANP Processing

Precise enzyme kinetic parameters for the cleavage of pro-ANP by wild-type corin, such as Km and kcat, are not extensively reported in the available literature. However, several studies provide valuable quantitative data on cleavage efficiency and physiological concentrations.

| Parameter | Value | Species | Condition | Reference |

| Pro-ANP Cleavage Efficiency | >70% | Human | In vitro (cotransfection of corin and pro-ANP) | [5] |

| Plasma pro-ANP Concentration | 7.5 ng/mL (median) | Human | Healthy Controls | |

| 42.0 ng/mL (median) | Human | Decompensated Heart Failure | ||

| Plasma ANP Concentration | 41 +/- 23 pg/mL | Human | Healthy (upright) | |

| 58 +/- 27 pg/mL | Human | Healthy (supine) | ||

| Plasma NT-proANP Concentration | 587 +/- 83 pmol/L | Human | Healthy Volunteers | |

| 2160 +/- 540 pmol/L | Human | Mild Heart Disease (NYHA I-II) | ||

| 10600 +/- 1350 pmol/L | Human | Severe Heart Disease (NYHA III-IV) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the processing of pro-ANP.

In Vitro Cleavage of pro-ANP by Corin

This assay is fundamental to demonstrating the direct enzymatic activity of corin on its substrate, pro-ANP.

Materials:

-

Purified recombinant soluble corin

-

Purified recombinant pro-ANP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Protease inhibitors (for control experiments, e.g., Aprotinin)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-pro-ANP and/or anti-ANP antibodies

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a fixed concentration of recombinant pro-ANP (e.g., 1 µg), and varying concentrations of purified recombinant corin.

-

For negative controls, include a reaction with no corin and a reaction with corin that has been pre-incubated with a protease inhibitor.

-

Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting.

-

Probe the Western blot with an antibody that recognizes either the C-terminus of ANP or a tag on the pro-ANP to visualize the full-length pro-ANP and the cleaved ANP fragment.

-

Quantify the band intensities using densitometry to determine the percentage of pro-ANP cleavage over time.

Western Blot Analysis of pro-ANP and ANP

Western blotting is a standard technique to detect and quantify pro-ANP and its cleavage products in cell lysates or conditioned media.

Materials:

-

Protein samples (cell lysates or conditioned media)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pro-ANP, anti-ANP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-pro-ANP) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again as in step 5.

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Transient Transfection to Study pro-ANP Processing in a Cellular Context

This method allows for the investigation of pro-ANP processing by corin within a cellular environment.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression vectors for pro-ANP and corin

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Plates for cell culture

Procedure:

-

Seed the mammalian cells in culture plates to achieve 70-80% confluency on the day of transfection.

-

Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For co-transfection, mix the pro-ANP and corin expression vectors.

-

Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).

-

Replace the transfection medium with fresh, complete growth medium.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

Collect the conditioned medium and/or prepare cell lysates.

-

Analyze the samples for pro-ANP processing by Western blotting as described in Protocol 5.2.

Downstream Signaling Pathway of Active ANP

Once processed, the active 28-amino acid ANP exerts its physiological effects by binding to its receptor, the natriuretic peptide receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor. This interaction initiates a signaling cascade that leads to the production of cyclic guanosine monophosphate (cGMP), a key second messenger.[12]

Conclusion

The proteolytic processing of pro-ANP to its active 28-amino acid form by the cardiac serine protease corin is a fundamental step in cardiovascular regulation. Understanding the intricacies of this process, from the molecular players to the downstream signaling events, is crucial for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension and heart failure. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this important field.

References

- 1. Corin: New insights into the natriuretic peptide system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corin in Natriuretic Peptide Processing and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recombinant Soluble Corin Improves Cardiac Function in Mouse Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corin is co-expressed with pro-ANP and localized on the cardiomyocyte surface in both zymogen and catalytically active forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. "Corination" of the proANP converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corin in Clinical Laboratory Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease corin expression and activity in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Historical Perspective on Atrial Natriuretic Factor (ANF) Research: From Discovery to Clinical Significance

This technical guide provides an in-depth historical overview of the research on Atrial Natriuretic Factor (ANF), also known as Atrial Natriuretic Peptide (ANP). It is intended for researchers, scientists, and professionals in drug development who are interested in the discovery, characterization, and physiological roles of this pivotal cardiac hormone. The document details the chronological progression of key findings, outlines the methodologies of seminal experiments, and visualizes the core signaling pathways.

Chronology of Key Discoveries